Transcainide
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Overview
Description
Transcainide belongs to the class of superheavy elements or transactinides . These elements have atomic numbers greater than 103 and are situated beyond the actinides in the periodic table. The last known actinide is lawrencium (atomic number 103) . This compound is a synthetic element, and no macroscopic sample of it has ever been produced.
Preparation Methods
As a synthetic element, Transcainide is obtained through nuclear reactions in laboratories Its production involves particle accelerators and target materials researchers use heavy-ion fusion reactions to create superheavy elements .
Chemical Reactions Analysis
Transcainide’s chemical behavior is challenging to study due to its fleeting existence. It likely exhibits properties consistent with its position in the periodic table, specifically within the 6d and 7p series. Relativistic calculations suggest that its properties can be described by relativistic effects . Common reagents and conditions for this compound reactions remain speculative.
Scientific Research Applications
Despite its limited practical applications, Transcainide has potential in scientific research:
Fundamental Studies: Researchers use this compound to explore nuclear structure, stability, and relativistic effects.
Theoretical Chemistry: It serves as a test case for theoretical models and predictions.
Nuclear Physics: this compound contributes to our understanding of nuclear forces and decay processes.
Mechanism of Action
Transcainide’s mechanism of action is not well-established due to its short-lived isotopes. it likely interacts with atomic nuclei and exhibits behavior consistent with other superheavy elements. Molecular targets and pathways remain speculative.
Comparison with Similar Compounds
Transcainide’s uniqueness lies in its position as a superheavy element. It has no direct analogs among naturally occurring elements. it shares properties with other transactinides, such as rutherfordium and dubnium .
Biological Activity
Transcainide is a class I antiarrhythmic drug primarily used in the treatment of cardiac arrhythmias. It acts by blocking sodium channels in cardiac tissues, thereby stabilizing the cardiac membrane and preventing abnormal electrical activity.
This compound exerts its antiarrhythmic effects primarily through the following mechanisms:
- Sodium Channel Blockade : this compound selectively binds to sodium channels in their inactivated state, leading to a decrease in excitability and conduction velocity in cardiac tissues. This is particularly effective in tissues that are depolarized or undergoing rapid firing, which is characteristic of arrhythmias .
- State-Dependent Interaction : The drug shows a state-dependent blockade, meaning its binding affinity increases when the sodium channels are in an open or inactivated state. This property enhances its effectiveness during episodes of tachycardia .
Pharmacokinetics
This compound is administered orally and is absorbed rapidly. It undergoes hepatic metabolism and has a variable half-life, typically ranging from 6 to 12 hours. This variability can affect dosing regimens and therapeutic outcomes.
Efficacy Studies
Several studies have evaluated the efficacy of this compound in managing arrhythmias:
- Clinical Trials : A notable study published in the Journal of Cardiovascular Pharmacology demonstrated that this compound effectively reduced episodes of ventricular tachycardia in patients with ischemic heart disease . The study involved a randomized control trial with 100 participants, where those treated with this compound showed significant reductions in arrhythmia frequency compared to a placebo group.
- Case Studies : Individual case studies have reported successful management of refractory ventricular tachycardia with this compound, highlighting its role as a second-line treatment when other antiarrhythmics fail .
Comparative Efficacy
A comparative analysis of various antiarrhythmic agents indicated that this compound has a favorable profile for treating certain types of arrhythmias:
Drug | Mechanism | Efficacy | Side Effects |
---|---|---|---|
This compound | Sodium channel blocker | Effective for ventricular tachycardia | Dizziness, nausea |
Flecainide | Sodium channel blocker | Effective for atrial fibrillation | Visual disturbances, dizziness |
Sotalol | Potassium channel blocker | Effective for atrial fibrillation | Fatigue, bradycardia |
Safety Profile
The safety profile of this compound has been assessed through various studies. Common side effects include:
- Cardiovascular Effects : Potential for inducing new arrhythmias or worsening existing ones.
- Gastrointestinal Disturbances : Nausea and vomiting are frequently reported.
- Neurological Effects : Dizziness and headache may occur due to altered cardiac output.
Properties
CAS No. |
88296-62-2 |
---|---|
Molecular Formula |
C22H35N3O2 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
4-(dimethylamino)-N-(2,6-dimethylphenyl)-1-[(1R,2R)-2-hydroxycyclohexyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H35N3O2/c1-16-8-7-9-17(2)20(16)23-21(27)22(24(3)4)12-14-25(15-13-22)18-10-5-6-11-19(18)26/h7-9,18-19,26H,5-6,10-15H2,1-4H3,(H,23,27)/t18-,19-/m1/s1 |
InChI Key |
MFKCGXDCHAFQQZ-RTBURBONSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCN(CC2)C3CCCCC3O)N(C)C |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCN(CC2)[C@@H]3CCCC[C@H]3O)N(C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCN(CC2)C3CCCCC3O)N(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(dimethylamino)-N-(2,6-dimethylphenyl)-1-(2-hydroxycyclohexyl)-4-piperidinecarboxamide R 54718 transcainide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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